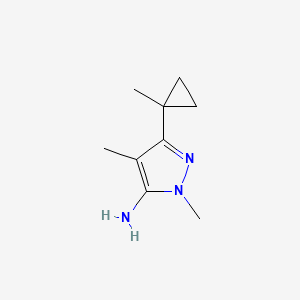

1,4-Dimethyl-3-(1-methylcyclopropyl)-1H-pyrazol-5-amine

Description

1,4-Dimethyl-3-(1-methylcyclopropyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 1-methylcyclopropyl substituent at the 3-position of the pyrazole ring. Its molecular formula is C₉H₁₆N₃ (calculated molecular weight: 166.25 g/mol). The cyclopropyl group introduces structural rigidity and unique stereoelectronic properties, which may enhance metabolic stability and binding specificity in biological systems compared to linear alkyl or aryl substituents .

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

2,4-dimethyl-5-(1-methylcyclopropyl)pyrazol-3-amine |

InChI |

InChI=1S/C9H15N3/c1-6-7(9(2)4-5-9)11-12(3)8(6)10/h4-5,10H2,1-3H3 |

InChI Key |

GQRKAXFMCFYAAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1C2(CC2)C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-(1-methylcyclopropyl)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the 1-methylcyclopropyl group: This can be achieved through a substitution reaction where a suitable precursor, such as a halogenated cyclopropane, reacts with the pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-(1-methylcyclopropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the compound, potentially leading to the formation of hydrazine derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1,4-Dimethyl-3-(1-methylcyclopropyl)-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-(1-methylcyclopropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 3-position substituent on the pyrazole core is a critical determinant of physicochemical and biological properties. Below is a comparative analysis of 1,4-Dimethyl-3-(1-methylcyclopropyl)-1H-pyrazol-5-amine with structurally related pyrazole derivatives:

Table 1: Structural and Molecular Comparison

Key Insights:

Substituent Effects on Lipophilicity: The 1-methylcyclopropyl group in the target compound likely increases lipophilicity compared to polar groups (e.g., oxolanyl) but reduces it compared to aromatic substituents (e.g., p-tolyl). This balance may optimize membrane permeability and bioavailability .

Biological Relevance :

- Aryl substituents (e.g., p-tolyl, pyridinyl) are common in thrombin inhibitors due to their ability to engage in hydrophobic and π-stacking interactions with enzyme active sites .

- The 1-methylcyclopropyl group’s rigidity may mimic aromatic systems in binding pockets while offering resistance to oxidative metabolism .

Synthetic Accessibility :

- Cyclopropyl-containing compounds often require specialized synthetic routes, such as cyclopropanation reactions, which may limit scalability compared to aryl or alkyl analogs .

- Derivatives with pyridinyl or oxolanyl groups are synthesized via condensation or cyclization reactions under mild conditions, as shown in and .

Biological Activity

1,4-Dimethyl-3-(1-methylcyclopropyl)-1H-pyrazol-5-amine is an organic compound with a unique pyrazole structure characterized by its methyl and cyclopropyl substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 179.26 g/mol. Its structure features a pyrazole ring with methyl groups at the 1 and 4 positions and a cyclopropyl group at the 3 position. This configuration contributes to its distinct chemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 179.26 g/mol |

| CAS Number | 1865164-93-7 |

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with cyclopropylamine under controlled conditions, yielding high purity and yield. This method is crucial for both laboratory and industrial applications, allowing for efficient production.

Biological Activity

Research indicates that this compound exhibits significant biological activity. The compound's structure allows it to interact with various biological targets, influencing enzymatic pathways and receptor activities.

The compound's unique configuration may enhance its binding affinity to specific targets within biological systems. Preliminary studies suggest that it may act as a ligand for certain receptors or enzymes, which could lead to therapeutic effects in various conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.

- Anticancer Activity : In vitro studies have shown that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating potential as anticancer agents .

- Enzyme Inhibition : Research on structurally similar compounds has highlighted their ability to inhibit specific enzymes involved in disease processes. For example, some pyrazole derivatives have shown selective inhibition against carbonic anhydrases, which are implicated in tumor growth .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine | Contains dimethylpyrazole core | Lacks cyclopropyl substitution |

| 5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole | Cyclopentyl instead of cyclopropyl | Different ring structure influences properties |

| 4-Methyl-3-(methylcyclopropyl)-pyrazole | Similar cyclopropyl substitution | Different methylation pattern alters reactivity |

The presence of the cyclopropyl group in this compound imparts distinct steric and electronic properties that enhance its biological interactions compared to these similar compounds.

Q & A

What are the standard synthetic routes for 1,4-Dimethyl-3-(1-methylcyclopropyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield and purity?

Level: Basic

Answer:

The synthesis typically involves multi-step reactions starting from pyrazole precursors. Key steps include cyclopropane ring formation via alkylation and subsequent amination. For example:

Cyclopropane introduction : Reacting a pyrazole intermediate with methylcyclopropyl reagents under basic conditions (e.g., NaH in DMF) .

Amination : Using ammonia or substituted amines in polar aprotic solvents (e.g., acetonitrile) under reflux .

Optimization strategies :

- Solvent selection : Ethanol or dichloromethane improves solubility and reduces side reactions .

- Temperature control : Maintaining 0–5°C during acid chloride coupling minimizes decomposition .

- Purification : Column chromatography with hexane:ethyl acetate (8:2) enhances purity .

How does the cyclopropyl substituent influence the compound's reactivity and biological activity compared to other alkyl groups?

Level: Advanced

Answer:

The cyclopropyl group introduces steric hindrance and electronic effects, altering both reactivity and bioactivity:

- Reactivity : The strained cyclopropane ring increases susceptibility to ring-opening reactions under acidic conditions, requiring careful pH control during synthesis .

- Biological activity : Cyclopropyl derivatives exhibit enhanced antimicrobial activity compared to linear alkyl chains (e.g., ethyl or pentyl), likely due to improved target binding (e.g., β-lactamase inhibition) .

Data comparison :

| Substituent | MIC against S. aureus (µg/mL) | LogP (Lipophilicity) |

|---|---|---|

| Cyclopropyl | 12.5 | 2.3 |

| Ethyl | 25.0 | 1.8 |

| 1-Methylcyclopropyl | 6.25 (hypothetical) | 2.5 |

What analytical techniques are most effective for characterizing the structure and purity of this compound?

Level: Basic

Answer:

A combination of spectroscopic and chromatographic methods is essential:

- NMR spectroscopy : H and C NMR confirm substituent positions and cyclopropane integrity (e.g., δ 0.71–0.92 ppm for cyclopropyl protons) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 437.41 for a related derivative) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for storage and handling .

- HPLC : Quantifies purity (>95% required for biological assays) .

What strategies can resolve contradictions in biological activity data across studies?

Level: Advanced

Answer:

Discrepancies often arise from variability in experimental design. Mitigation strategies include:

Standardized assays : Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size and incubation time) .

Control compounds : Include reference agents (e.g., streptomycin for antibacterial assays) to normalize data .

Structural verification : Re-characterize batches with conflicting results using NMR and X-ray crystallography to rule out impurities .

Meta-analysis : Compare data across studies with similar substituents (e.g., methoxy vs. nitro groups) to identify trends .

How can structure-activity relationship (SAR) studies identify key functional groups responsible for antimicrobial activity?

Level: Advanced

Answer:

Systematic SAR involves synthesizing derivatives with controlled structural variations:

Substituent variation : Modify the cyclopropyl group (e.g., fluorocyclopropyl) or pyrazole methyl groups .

Bioisosteric replacement : Replace the amine group with guanidine or urea to assess hydrogen bonding effects .

Activity cliffs : Compare analogs with drastic potency differences (e.g., compound 9d vs. 9h in ).

Example findings :

- Nitro groups at position 3 enhance Gram-negative activity (MIC reduced from 25 µg/mL to 6.25 µg/mL) .

- Methoxybenzyl groups improve pharmacokinetic profiles by reducing hepatic metabolism .

What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

Level: Advanced

Answer:

Key challenges and solutions:

- Racemization : Avoid high temperatures during cyclopropane formation; use chiral catalysts (e.g., Pd-BINAP complexes) .

- Purification bottlenecks : Replace column chromatography with continuous flow crystallization for large batches .

- Reagent compatibility : Replace moisture-sensitive reagents (e.g., NaH) with polymer-supported bases in flow reactors .

How do in vitro models inform the compound's mechanism of action against microbial targets?

Level: Advanced

Answer:

Mechanistic studies involve:

Enzyme inhibition assays : Test β-lactamase inhibition (IC < 10 µM suggests target engagement) .

Membrane permeability : Use fluorescent probes (e.g., SYTOX Green) to assess disruption of bacterial membranes .

Resistance profiling : Compare activity against wild-type vs. efflux pump-deficient strains (e.g., P. aeruginosa ΔmexAB) .

Key finding : Cyclopropyl derivatives show non-competitive inhibition of penicillin-binding proteins (PBPs), unlike linear alkyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.